molecular formula C13H15N5 B095238 Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- CAS No. 16018-49-8

Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-

Cat. No. B095238
CAS RN: 16018-49-8
M. Wt: 241.29 g/mol
InChI Key: VPUNGERWGVXPEK-UHFFFAOYSA-N
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Description

The compound "Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-" is a derivative of guanidine that is substituted with a pyrimidine and a phenyl group. Guanidine itself is a compound with a high nucleophilicity and is often used in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrimidines, which are important structures in many biological molecules .

Synthesis Analysis

The synthesis of guanidine derivatives involves various methods, including tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation . Another approach includes the reaction of guanidine with different ketones to yield various substituted triazines and pyrimidines . Additionally, guanidine can react with α-bromocarbonyl compounds to form imidazole and imidazolidine derivatives . The synthesis of the specific compound , however, is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of guanidine derivatives can be complex and is often confirmed using techniques such as IR, MS, 1H NMR, and elemental analysis . X-ray diffraction has been used to determine the crystal structure of some guanidine derivatives, revealing insights into the distribution of positive charge among the nitrogen atoms and the double-bond character of certain C—N bonds .

Chemical Reactions Analysis

Guanidine derivatives can undergo various chemical reactions. For instance, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde leads to the formation of a triazine ring closure, which is chemo- and regioselective . The cyclocondensation reactions of guanidine derivatives with α-bromoacetophenone and ethyl bromoacetate have also been studied, yielding derivatives of imidazole and imidazolidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives can be characterized by various spectroscopic methods. The IR spectra provide information about the bonding sites of the ligand molecules and the mode of attachment of counterions to the metal ion in metal complexes . Magnetic susceptibility measurements and electronic spectra suggest the pseudo-octahedral environment of the central metal ion in nickel(II) complexes with guanidine derivatives . The biological activities, such as herbicidal activity, have been preliminarily tested for some derivatives .

Scientific Research Applications

Biological Activities and Therapeutic Potential

The guanidine group is pivotal in the chemical and physicochemical properties of numerous compounds with medical relevance. Guanidine derivatives are crucial in the development of various therapeutic agents, including treatments for diseases across a wide spectrum. These compounds demonstrate significant biological activity, serving as the foundation for drugs acting on the central nervous system (CNS), as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, and more. Recent advancements in the synthesis of guanidine-containing molecules highlight their importance in drug design and development (Sączewski & Balewski, 2009).

Novel Screening Approaches for Guanidine Derivatives

Guanidine compounds have been identified for their potential applications in synthetic and medicinal chemistry, with functionalities found in numerous natural products, pharmaceuticals, and cosmetic ingredients. New methodologies for screening guanidine derivatives have led to the discovery of compounds with promising therapeutic applications, including neurodegenerative diseases, anti-inflammatory, anti-protozoal, and anti-HIV treatments. This underscores the potential of guanidine-based compounds for future drug development, despite the need for further studies to substantiate their efficacy in various therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Metformin: A Guanidine Derivative with Broad Therapeutic Effects

Metformin, a synthetic derivative of guanidine, showcases the broad therapeutic effects of guanidine compounds. Initially used for type 2 diabetes management, metformin has demonstrated a variety of regulatory properties, including cardio- and nephro-protection, antiproliferative, antifibrotic, and antioxidant effects. Its potential as an antiaging molecule is based on its ability to prolong healthspan and lifespan in mice, alongside novel immune-modulatory features. Metformin's interaction with key immunopathological mechanisms offers insights into its broad therapeutic applications and potential in treating autoimmune diseases (Ursini et al., 2018).

Tautomerism of Nucleic Acid Bases

Guanidine compounds also play a role in the tautomerism of nucleic acid bases, influencing the stability of tautomeric forms in different environments. This has implications for the understanding of nucleic acid base behavior in various biological contexts, offering insights into the fundamental aspects of molecular biology and potential therapeutic applications (Person et al., 1989).

Antimicrobial and Antifungal Agents

Guanidine compounds have been identified as effective antimicrobial and antifungal agents. Research on guanidine-containing antifungal agents highlights their significant potential in treating human-relevant fungal pathogens. These compounds, including small molecules and natural products, have demonstrated efficacy in in vivo experiments, emphasizing the diverse therapeutic potential of guanidine derivatives in combating infectious diseases (Baugh, 2022).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNGERWGVXPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-

CAS RN

16018-49-8
Record name Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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